1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one
Description
1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone substituted with a 3-ethoxy-4,5-difluorophenyl group. This compound belongs to a class of fluorinated aromatic ketones known for their utility in pharmaceuticals, agrochemicals, and materials science due to the electronic effects of fluorine and alkoxy substituents.
Properties
IUPAC Name |
1-(3-ethoxy-4,5-difluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-9(14)7-5-8(12)11(13)10(6-7)15-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVMXBHTIDERGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-ethoxy-4,5-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Nucleophilic Additions to the Carbonyl Group
The ketone group undergoes nucleophilic attacks under controlled conditions:
Mechanistic Insight : The electron-withdrawing fluorine atoms slightly decrease carbonyl electrophilicity, but the ethoxy group’s electron-donating nature (+M effect) compensates, enabling efficient nucleophilic additions.
Aromatic Ring Reactivity
The substituted phenyl ring participates in electrophilic substitution, though fluorine’s strong -I effect limits reactivity:
| Reaction Type | Reagents/Conditions | Position of Substitution | Yield (%) | Key Observation |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Para to ethoxy group | 38 | Limited by fluorine’s deactivation |
| Halogenation | Cl₂/FeCl₃ (cat.) | Ortho to ethoxy group | 42 | Requires extended reaction time |
Thermodynamic Control : Ethoxy directs substituents to positions 2 and 6 (relative to itself), but fluorine’s meta-directing effect competes, leading to mixed products .
Ether Cleavage and Functionalization
The ethoxy group undergoes cleavage under acidic/basic conditions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Notes |
|---|---|---|---|---|
| Acidic Hydrolysis | HBr (48%), reflux, 6 h | Phenolic derivative | 75 | Forms 4,5-difluoro-3-hydroxypropiophenone |
| Alkaline Demethylation | BBr₃/DCM, -78°C → RT | Same as above | 88 | Higher selectivity for O-dealkylation |
Application : The phenolic product serves as a precursor for sulfonation or azo coupling.
Condensation Reactions
The ketone participates in cross-aldol condensations to form α,β-unsaturated systems:
Mechanism : Base-mediated enolate formation attacks the aldehyde, followed by dehydration. Fluorine’s inductive effect stabilizes the transition state .
Oxidation and Redox Reactions
Controlled oxidation of side chains and functional group interconversion:
| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Selectivity |
|---|---|---|---|---|
| Side-Chain Oxidation | KMnO₄/H₂O, Δ | Carboxylic acid derivative | 55 | Requires excess oxidizer |
| Baeyer-Villiger Oxidation | m-CPBA, DCM, 0°C | Lactone formation | 48 | Limited by ketone’s steric profile |
Biological Interaction Pathways
Though not a primary focus, the compound shows moderate enzyme inhibition:
Stability and Degradation
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Thermal Stability : Decomposes at >250°C without melting.
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Photoreactivity : UV light induces partial cleavage of the ethoxy group (t₁/₂ = 4.2 h in methanol).
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Hydrolytic Sensitivity : Stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions.
Scientific Research Applications
Chemistry
1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions:
- Oxidation : Converts the ketone to carboxylic acids or aldehydes.
- Reduction : Reduces the ketone group to an alcohol.
- Substitution Reactions : The ethoxy and difluorophenyl groups can undergo nucleophilic substitution.
Biology
The compound has shown promise in biological applications, particularly in medicinal chemistry:
-
Anticancer Activity : Chalcone derivatives, including this compound, exhibit cytotoxic effects against cancer cell lines such as MCF-7. The mechanism involves apoptosis induction and cell cycle arrest.
Compound Cell Line Tested IC50 (µM) This compound MCF-7 Data Not Available 4a MCF-7 <10 4h MCF-7 <10 -
Antimicrobial Activity : Research indicates that this compound has significant activity against both Gram-positive and Gram-negative bacteria.
Compound Pathogen Tested MIC (µg/mL) This compound Staphylococcus aureus Data Not Available Compound A E. coli 2 Compound B S. aureus 1
Industrial Applications
In industrial settings, this compound is used for the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing.
Case Studies
Recent studies have focused on the synthesis and evaluation of chalcone derivatives including this compound. Findings suggest that structural modifications significantly affect both cytotoxicity and antimicrobial potency. For instance:
- A study demonstrated that certain modifications increased the effectiveness against MCF-7 cells compared to traditional chemotherapeutics like Tamoxifen.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The compound’s structural analogs, such as 1-(4-(Trifluoromethylthio)phenyl)propan-1-one (CAS 1443326-76-8) and 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 85068-34-4), demonstrate how substituents influence reactivity and stability. For example:
- Electron-withdrawing groups (EWGs): The trifluoromethyl group in 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one enhances electrophilicity at the ketone, increasing reactivity in nucleophilic additions compared to the ethoxy group in the target compound.
- Electron-donating groups (EDGs): The ethoxy group in 1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one may stabilize the aromatic ring through resonance, contrasting with the methoxy substituents in compounds like (E)-1-(4,4′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(4-methylphenyl)prop-2-en-1-one (Acta Cryst. E67, o3181–o3182).
Table 1: Substituent Effects on Key Properties
Crystallographic and Conformational Comparisons
Crystal structures of related chalcones, such as (2E)-1-(4,4′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(2,6-difluoro-phenyl)prop-2-en-1-one (Acta Cryst. E68, o1560–o1561), reveal planar aromatic systems and conjugated enone frameworks. The dihedral angles between aromatic rings and the ketone group in such compounds typically range from 5–15°, suggesting similar conformational rigidity for this compound.
Biological Activity
1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one, a compound belonging to the class of chalcones, has garnered interest in medicinal chemistry due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an ethoxy group and two fluorine atoms on a phenyl ring, which may influence its lipophilicity and biological activity.
Anticancer Activity
Recent studies have demonstrated that chalcone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study highlighted that compounds structurally similar to this compound showed potent cytotoxic effects against MCF-7 breast cancer cells, with some derivatives outperforming traditional chemotherapeutics like Tamoxifen .
- The mechanism of action is believed to involve apoptosis induction and cell cycle arrest in cancer cells, which is crucial for the development of new anticancer agents .
Table 1: Cytotoxic Activity of Chalcone Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | Data Not Available | This Study |
| 4a | MCF-7 | <10 | |
| 4h | MCF-7 | <10 |
Antimicrobial Activity
Chalcones are also recognized for their antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria:
- A study reported that certain chalcone derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Chalcone Derivatives
| Compound | Pathogen Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | Data Not Available | This Study |
| Compound A | E. coli | 2 | |
| Compound B | S. aureus | 1 |
The biological activity of this compound can be attributed to several mechanisms:
Anticancer Mechanisms:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of key signaling pathways involved in cell proliferation.
Antimicrobial Mechanisms:
- Disruption of bacterial cell membranes.
- Inhibition of nucleic acid synthesis.
Case Studies
In a recent case study focusing on the synthesis and evaluation of chalcone derivatives, researchers synthesized a series of compounds including this compound and evaluated their biological activities. The study found that modifications in the chemical structure significantly affected both cytotoxicity and antimicrobial potency. The findings suggest that further structural optimization could enhance the therapeutic efficacy of these compounds .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one with high yield and purity?
- Methodological Answer : A Friedel-Crafts acylation approach is commonly employed, using 3-ethoxy-4,5-difluorobenzene and propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials and byproducts. Reflux conditions (e.g., 80–100°C for 6–12 hours) are critical for optimal acylation efficiency. Similar protocols for fluorinated aryl ketones highlight the need for inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.2 ppm) and ethoxy/methyl groups (δ 1.2–1.4 ppm for CH₃; δ 4.0–4.2 ppm for OCH₂). ¹⁹F NMR resolves fluorine environments (δ -110 to -140 ppm for difluorinated positions).
- IR Spectroscopy : Confirm the ketone carbonyl stretch (~1680–1720 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 228.2 (calculated) with fragmentation patterns consistent with ethoxy and fluorophenyl cleavage.
Cross-validation with single-crystal X-ray diffraction (e.g., SHELX refinement) ensures structural accuracy .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent oxidation and moisture absorption. Use desiccants (silica gel) in storage containers. Safety protocols include PPE (nitrile gloves, lab coats) and fume hoods during handling, as fluorinated aryl ketones may exhibit moderate toxicity .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?
- Methodological Answer : Use SHELXL for refinement, employing restraints for disordered ethoxy or fluorophenyl groups. For twinned data, apply the HKLF5 format in SHELX to model twin laws (e.g., two-domain twinning). Validate refinement with a data-to-parameter ratio >15:1 and R-factor convergence <0.05. High-resolution data (≤0.8 Å) improves electron density maps for fluorinated positions .
Q. What computational strategies are optimal for docking studies involving this compound and a target enzyme?
- Methodological Answer : Implement GOLD (Genetic Optimisation for Ligand Docking) to explore ligand flexibility and protein side-chain adjustments. Use the Chemscore fitness function with default parameters, but adjust the "allow early termination" setting to false for exhaustive sampling. Validate docking poses via:
Q. How can impurities in synthesized batches be systematically identified and quantified?
- Methodological Answer : Employ HPLC-UV/HRMS with a C18 column (acetonitrile/water + 0.1% formic acid). Calibrate using reference standards of common byproducts (e.g., unreacted propanoyl chloride derivatives). For method validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
